Structural Differentiation from the Parent Benzamide Scaffold
The target compound incorporates a 4-methoxypiperidin-1-yl substituent at the para position of the benzamide ring, whereas the parent compound, N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 59477-34-8), bears an unsubstituted phenyl ring [1]. This addition increases the molecular weight from 304.4 g/mol to approximately 429.5 g/mol and introduces a basic tertiary amine center absent in the parent. No quantitative bioactivity data for this specific comparison is publicly available.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | Calculated MW ~429.5 g/mol; contains 4-methoxypiperidine ring and sulfamoylphenyl ethyl side chain |
| Comparator Or Baseline | N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 59477-34-8); MW 304.4 g/mol; no piperidine moiety [1] |
| Quantified Difference | ΔMW approximately +125 g/mol; additional hydrogen bond acceptor (methoxy group) |
| Conditions | Calculated from molecular formula C22H29N3O4S |
Why This Matters
The increased molecular complexity and presence of a basic amine likely alter solubility, permeability, and target binding compared to the parent scaffold, making the two non-interchangeable in screening or lead optimization workflows.
- [1] PubChem entry for N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 59477-34-8). Molecular Weight 304.4 g/mol. View Source
